Vortioxetine D8

Descripción general

Descripción

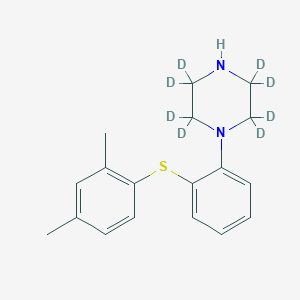

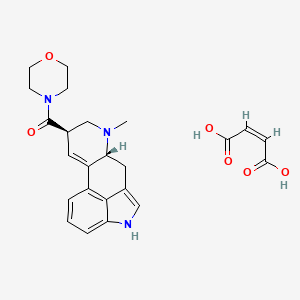

Vortioxetina-d8 es una forma deuterada de vortioxetina, un medicamento antidepresivo utilizado principalmente para el tratamiento del trastorno depresivo mayor. La versión deuterada, Vortioxetina-d8, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y las vías metabólicas de la vortioxetina debido a la presencia de átomos de deuterio, que pueden proporcionar información más detallada sobre el comportamiento del fármaco en el cuerpo.

Mecanismo De Acción

Vortioxetina-d8, al igual que la vortioxetina, actúa como un modulador y estimulador de la serotonina. Tiene un mecanismo de acción multimodal, que incluye:

Inhibición de la recaptación de serotonina: Vortioxetina-d8 inhibe la recaptación de serotonina uniéndose al transportador de serotonina, aumentando los niveles de serotonina en la hendidura sináptica.

Modulación del receptor: Actúa como agonista en el receptor 5-HT1A, como agonista parcial en el receptor 5-HT1B y como antagonista en los receptores 5-HT3, 5-HT1D y 5-HT7. Esta modulación de los receptores de serotonina contribuye a sus efectos antidepresivos.

Efectos descendentes: La interacción del compuesto con los receptores de serotonina influye en la liberación de otros neurotransmisores, como el glutamato y el ácido gamma-aminobutírico, que desempeñan un papel en la regulación del estado de ánimo y la función cognitiva

Análisis Bioquímico

Biochemical Properties

Vortioxetine D8 interacts with several enzymes, proteins, and other biomolecules. It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These interactions play a crucial role in its antidepressant effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It modifies the release of both glutamate and GABA (gamma amino butyric acid) within various brain circuits . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the serotonin transporter, leading to an increase in serotonin levels . It also modulates several serotonin receptors, enhancing the release of glutamate and inhibiting the release of GABA . These actions contribute to its antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, both acute and chronic administration of this compound has been shown to improve performance on objective measures that cover a broad range of cognitive domains . Over time, it has demonstrated stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has a dose-dependent antidepressant-like effect . It has been observed that different dosages of this compound can vary the effects on these models, including any threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase . The parent compound, this compound, is primarily responsible for in-vivo activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, and extensive tissue distribution .

Subcellular Localization

It is known that this compound achieves high levels of serotonin transporter occupancy in relevant brain areas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de Vortioxetina-d8 implica la incorporación de átomos de deuterio en la molécula de vortioxetina. Esto se puede lograr a través de varios métodos, que incluyen:

Intercambio hidrógeno-deuterio: Este método implica el reemplazo de átomos de hidrógeno por átomos de deuterio en presencia de una fuente de deuterio, como gas deuterio o disolventes deuterados.

Reactivos deuterados: El uso de reactivos deuterados en el proceso de síntesis también puede introducir átomos de deuterio en la molécula de vortioxetina.

Métodos de producción industrial

La producción industrial de Vortioxetina-d8 normalmente implica la síntesis a gran escala utilizando reactivos deuterados y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir múltiples pasos de purificación y control de calidad para cumplir con los estándares requeridos para las aplicaciones de investigación.

Análisis De Reacciones Químicas

Tipos de reacciones

Vortioxetina-d8 puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en presencia de agentes oxidantes, lo que lleva a la formación de metabolitos oxidados.

Reducción: Las reacciones de reducción pueden ocurrir en condiciones específicas, dando como resultado formas reducidas del compuesto.

Sustitución: Vortioxetina-d8 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Reactivos como halógenos y nucleófilos se pueden utilizar en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción puede producir análogos deuterados del compuesto original.

Aplicaciones Científicas De Investigación

Vortioxetina-d8 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas. Algunas de sus aplicaciones incluyen:

Estudios farmacocinéticos: Los átomos de deuterio en Vortioxetina-d8 permiten a los investigadores rastrear la absorción, distribución, metabolismo y excreción del fármaco con mayor precisión.

Análisis de vías metabólicas: Vortioxetina-d8 ayuda a identificar y estudiar las vías metabólicas de la vortioxetina, proporcionando información sobre su biotransformación en el cuerpo.

Estudios de interacción farmacológica: Los investigadores utilizan Vortioxetina-d8 para investigar posibles interacciones fármaco-fármaco y su impacto en la farmacocinética de la vortioxetina.

Investigación biológica: El compuesto se utiliza en varios estudios biológicos para comprender sus efectos en diferentes sistemas y vías biológicas.

Comparación Con Compuestos Similares

Vortioxetina-d8 se puede comparar con otros antidepresivos deuterados y moduladores de la serotonina. Algunos compuestos similares incluyen:

Fluoxetina deuterada: Otro antidepresivo deuterado utilizado para fines de investigación similares.

Sertralina deuterada: Una forma deuterada de sertralina, utilizada para estudiar su farmacocinética y vías metabólicas.

Paroxetina deuterada: Este compuesto se utiliza en la investigación para comprender la farmacocinética de la paroxetina.

Unicidad

Vortioxetina-d8 es única debido a su mecanismo de acción multimodal, que implica tanto la inhibición de la recaptación de serotonina como la modulación del receptor. Esta acción dual la distingue de otros antidepresivos que se centran principalmente en la inhibición de la recaptación de serotonina .

Propiedades

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3/i9D2,10D2,11D2,12D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNWZWMKLDQSAC-PMCMNDOISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134166 | |

| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140316-62-5 | |

| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

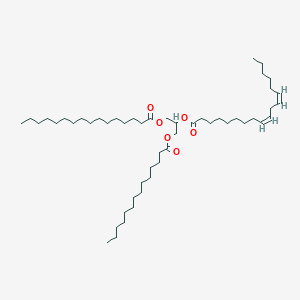

![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)

![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)

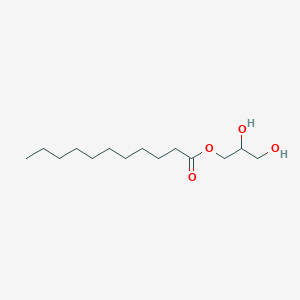

![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)

![9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026073.png)

![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)